molecular formula C13H7ClF6N2O2S B5535955 2-[(3-Chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine

2-[(3-Chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine

Cat. No.: B5535955
M. Wt: 404.72 g/mol
InChI Key: MNNVSERSJIHQBS-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine is a complex organic compound characterized by the presence of a pyrimidine ring substituted with chlorophenyl, methylsulfonyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with sodium methylsulfinate to form 3-chlorobenzyl methyl sulfone. This intermediate is then reacted with 4,6-bis(trifluoromethyl)pyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group to form sulfoxides or sulfides.

Scientific Research Applications

2-[(3-Chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as trifluoromethyl and sulfonyl enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methylsulfonyl]-4,6-dimethylpyrimidine
  • 2-[(3-Chlorophenyl)methylsulfonyl]-4,6-dichloropyrimidine
  • 2-[(3-Chlorophenyl)methylsulfonyl]-4,6-difluoropyrimidine

Uniqueness

Compared to similar compounds, 2-[(3-Chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing capability and overall reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF6N2O2S/c14-8-3-1-2-7(4-8)6-25(23,24)11-21-9(12(15,16)17)5-10(22-11)13(18,19)20/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNVSERSJIHQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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